(R)-GNE-140
Overview
Description
®-GNE-140 is a potent inhibitor of lactate dehydrogenase A and lactate dehydrogenase B, with inhibitory concentration values of 3 nanomolar and 5 nanomolar, respectively . This compound is particularly notable for its high selectivity and potency, being 18 times more effective than its S enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-GNE-140 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of ®-GNE-140 requires stringent control of reaction conditions to ensure high yield and purity. This typically involves large-scale synthesis using optimized reaction parameters and purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
®-GNE-140 primarily undergoes inhibition reactions with lactate dehydrogenase A and lactate dehydrogenase B. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is stable under various conditions and does not react with common reagents used in organic synthesis. It is typically dissolved in dimethyl sulfoxide for biological assays .
Major Products Formed
The primary product of ®-GNE-140’s interaction is the inhibited form of lactate dehydrogenase A and lactate dehydrogenase B, which leads to a reduction in lactate production in cells .
Scientific Research Applications
®-GNE-140 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways
Biology: Employed in cell culture studies to investigate the role of lactate dehydrogenase in cellular metabolism
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit lactate production in cancer cells
Industry: Utilized in the development of new drugs targeting metabolic pathways
Mechanism of Action
®-GNE-140 exerts its effects by binding to the active site of lactate dehydrogenase A and lactate dehydrogenase B, thereby inhibiting their activity. This inhibition disrupts the conversion of pyruvate to lactate, leading to a decrease in lactate production and affecting cellular metabolism . The molecular targets are the active sites of lactate dehydrogenase A and lactate dehydrogenase B, and the pathway involved is the glycolytic pathway .
Comparison with Similar Compounds
Similar Compounds
S-GNE-140: The S enantiomer of GNE-140, which is 18 times less potent than the R enantiomer
GNE-140 Racemate: A mixture of both R and S enantiomers
Uniqueness
®-GNE-140 is unique due to its high selectivity and potency as an inhibitor of lactate dehydrogenase A and lactate dehydrogenase B. Its effectiveness in reducing lactate production makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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